

(3-P-Tolyl-isoxazol-5-YL)-methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-P-Tolyl-isoxazol-5-YL)-methanol

Cat. No.: B1461346

[Get Quote](#)

An In-Depth Technical Guide to **(3-p-Tolyl-isoxazol-5-yl)-methanol**: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **(3-p-tolyl-isoxazol-5-yl)-methanol**, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, and this particular molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document details the fundamental physicochemical properties, provides a step-by-step synthesis protocol based on [3+2] cycloaddition, outlines methods for structural elucidation, and discusses the potential applications in drug discovery. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Isoxazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the isoxazole ring is of paramount importance. An isoxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile.

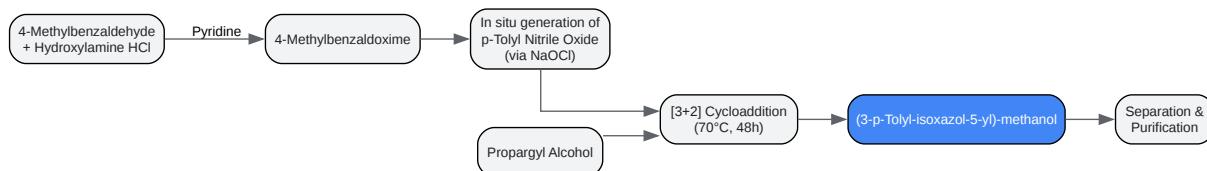
The isoxazole ring can enhance the physicochemical properties of a compound, such as metabolic stability and pharmacokinetic profiles.^{[1][2]} Its unique electronic and structural features, including the capacity for multiple non-covalent interactions like hydrogen bonding, allow isoxazole-containing molecules to bind effectively to a wide array of biological targets.^[1] Consequently, isoxazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.^{[1][2]} The commercial availability of drugs like the sulfonamide antibiotic, sulfisoxazole, which inhibits dihydropteroate synthetase, underscores the therapeutic success of this scaffold.^[1] **(3-p-Tolyl-isoxazol-5-yl)-methanol** represents a key building block within this chemical space, offering a versatile platform for further chemical modification and drug discovery efforts.

Physicochemical Properties and Structure

(3-p-Tolyl-isoxazol-5-yl)-methanol is a white solid at room temperature. Its core structure consists of an isoxazole ring substituted with a p-tolyl group at the 3-position and a hydroxymethyl group at the 5-position.

Table 1: Core Properties and Identifiers

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[3][4]
Molecular Weight	189.21 g/mol	[3][4]
CAS Number	206055-87-0	[3][5]
IUPAC Name	[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanol	[3][5]
Synonyms	(3-p-Tolyl-isoxazol-5-YL)-methanol	[3]
Melting Point	97 °C	[1]
Boiling Point	368.7±32.0 °C (Predicted)	[6]
Density	1.176±0.06 g/cm ³ (Predicted)	[6]
pKa	13.33±0.10 (Predicted)	[6]


Chemical Structure

The structural representation of **(3-p-tolyl-isoxazol-5-yl)-methanol** is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of **(3-p-tolyl-isoxazol-5-yl)-methanol**.

Synthesis Methodology: A [3+2] Cycloaddition Approach

The construction of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne. In the synthesis of **(3-p-tolyl-isoxazol-5-yl)-methanol**, the nitrile oxide is generated *in situ* from 4-methylbenzaldoxime, which then reacts with propargyl alcohol.^[1] This approach is favored for its efficiency and control over regioselectivity.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(3-p-tolyl-isoxazol-5-yl)-methanol**.

Experimental Protocol

The following protocol is adapted from the literature for the synthesis of **(3-p-tolyl-isoxazol-5-yl)-methanol**.^[1]

Step 1: Synthesis of 4-Methylbenzaldoxime

- Dissolve 4-methylbenzaldehyde and hydroxylamine hydrochloride in pyridine.

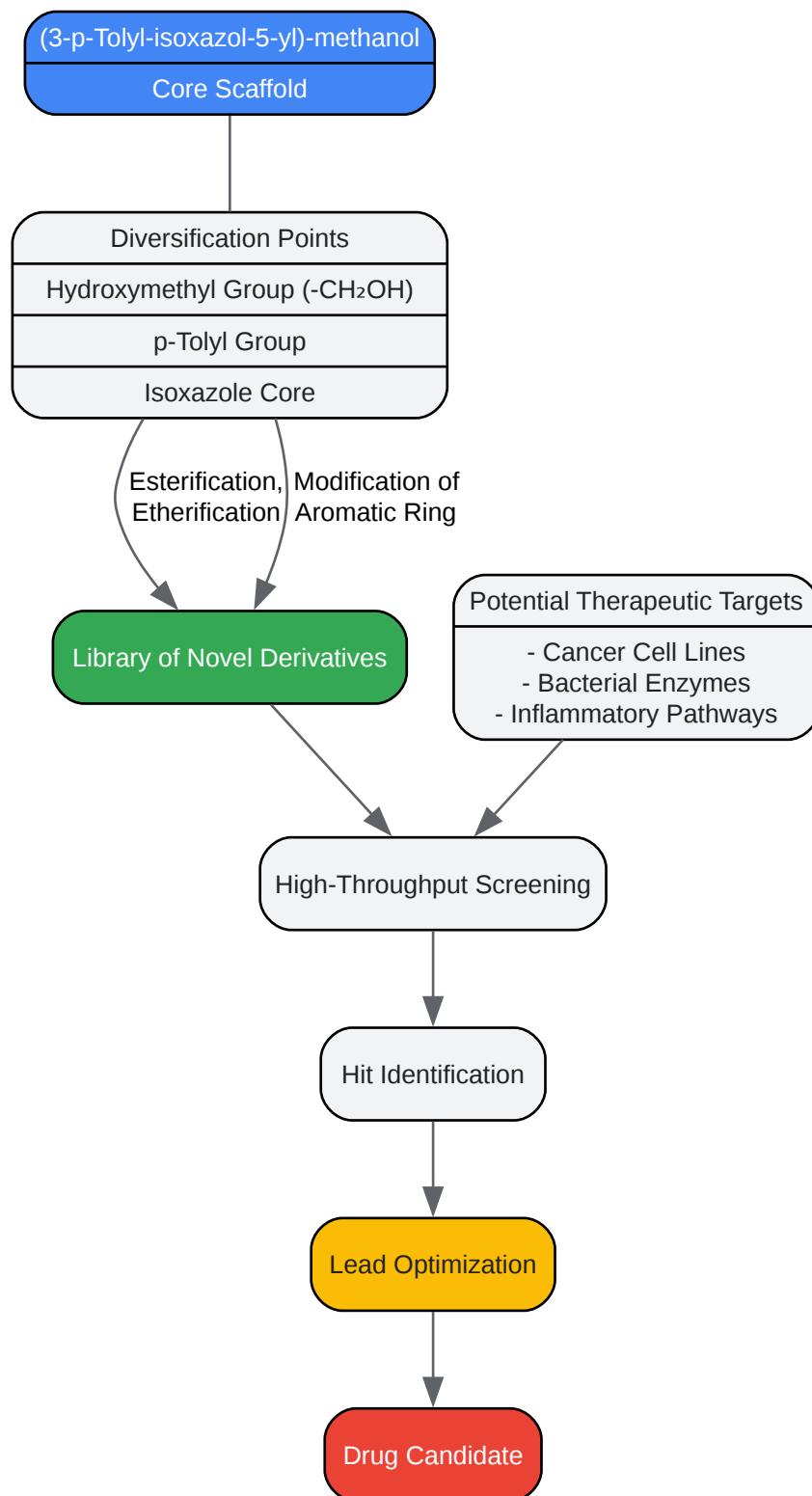
- Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).
- Perform an aqueous work-up to isolate the crude 4-methylbenzaldoxime, which is typically a viscous liquid.

Step 2: Cycloaddition to form **(3-p-Tolyl-isoxazol-5-yl)-methanol**

- To a 25 mL two-necked flask equipped with a magnetic stirrer and a dropping funnel, add 5 mg (8 mmol) of 4-methylbenzaldoxime, 3 mL (2 mmol) of propargyl alcohol, and 5 mL of carbon tetrachloride (CCl₄).^[1]
- Through the dropping funnel, add 12 mL of 5% sodium hypochlorite (NaOCl) solution dropwise to the mixture. The NaOCl facilitates the in situ generation of the nitrile oxide from the oxime.^[1]
- Heat the reaction mixture to 70°C and stir for 48 hours.^[1]
- After the reaction is complete, cool the flask and transfer the contents to a separatory funnel.
- Separate the organic phase from the aqueous phase.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- The final product can be purified by recrystallization or column chromatography to yield a solid with a reported melting point of 97°C and a yield of 97%.^[1]

Structural Elucidation and Characterization

Confirmation of the synthesized structure is achieved through standard spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.


Table 2: Spectroscopic Data for Structural Confirmation

Technique	Observation	Interpretation
FT-IR	Broad absorption band at 3200-3500 cm^{-1}	O-H stretching vibration, broadened due to hydrogen bonding. [1]
Absorption at $\sim 1600 \text{ cm}^{-1}$	C=N stretching vibration within the isoxazole ring. [1]	
Absorption at 1605-1430 cm^{-1}	Stretching vibrations of the aromatic (p-tolyl) ring. [1]	
Absorption at 635-835 cm^{-1}	N-O stretching vibration of the isoxazole ring. [1]	
^1H NMR	Signals in the aromatic region	Protons of the p-tolyl group.
Singlet for the methyl group	$-\text{CH}_3$ protons of the tolyl group.	
Signal for the isoxazole ring proton	The lone proton on the isoxazole ring.	
Signal for the methylene protons	$-\text{CH}_2-$ protons of the hydroxymethyl group.	
Broad singlet for the hydroxyl proton	$-\text{OH}$ proton, often exchangeable with D_2O .	
LC-MS	Single major peak	Confirms the purity of the compound.
Mass-to-charge ratio (m/z)	Corresponds to the molecular weight of the compound (189.21 g/mol).	

Potential Applications in Drug Discovery

(3-p-Tolyl-isoxazol-5-yl)-methanol is not typically an end-product therapeutic itself but rather a crucial intermediate or scaffold. Its value lies in the three key points of diversification it offers: the tolyl ring, the isoxazole core, and the hydroxymethyl group.

- **Scaffold for Library Synthesis:** The hydroxymethyl group is a versatile handle for further chemical reactions, such as esterification or etherification, allowing for the rapid synthesis of a large library of related compounds.[\[7\]](#)
- **Bioisosteric Replacement:** The isoxazole ring can be used as a bioisostere for other functional groups, like amide or ester bonds, to improve a drug candidate's metabolic stability or cell permeability.
- **Fragment-Based Drug Design (FBDD):** This molecule can serve as a starting fragment in FBDD campaigns, where its binding to a protein target can be optimized through systematic chemical elaboration.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow starting from the core scaffold.

Safety and Handling

(3-p-Tolyl-isoxazol-5-yl)-methanol should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed information on toxicity and disposal, consult the material safety data sheet (MSDS) provided by the supplier.^[4] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.^[4]

Conclusion

(3-p-Tolyl-isoxazol-5-yl)-methanol is a compound with a well-defined synthesis and clear potential as a versatile building block in medicinal chemistry. Its physicochemical properties are well-characterized, and its synthesis via [3+2] cycloaddition is robust and high-yielding. For researchers and drug development professionals, this molecule represents a valuable starting point for creating novel chemical entities aimed at a wide range of therapeutic targets, leveraging the proven biological relevance of the isoxazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biolmolchem.com [biolmolchem.com]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. CAS 206055-87-0 | (3-P-Tolyl-isoxazol-5-YL)-methanol - Synblock [synblock.com]
- 4. capotchem.com [capotchem.com]
- 5. (3-(P-tolyl)isoxazol-5-yl)methanol [synhet.com]
- 6. (3-P-TOLYL-ISOXAZOL-5-YL)-METHANOL CAS#: 206055-87-0 [amp.chemicalbook.com]
- 7. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid | Scity [scity.org]

- To cite this document: BenchChem. [(3-P-Tolyl-isoxazol-5-YL)-methanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1461346#3-p-tolyl-isoxazol-5-yl-methanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com